molecular formula C6H12O B094375 2-Methylpentanal CAS No. 123-15-9

2-Methylpentanal

Cat. No.: B094375
CAS No.: 123-15-9
M. Wt: 100.16 g/mol
InChI Key: FTZILAQGHINQQR-UHFFFAOYSA-N
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Description

2-Methylpentanal (CAS 123-15-9), also known as α-methylvaleraldehyde, is a branched-chain aldehyde with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol . It is characterized by a carbonyl group attached to a methyl-substituted pentane chain, giving it distinct chemical and sensory properties. This compound is widely recognized for its pungent, fruity odor and is utilized in organic synthesis, aroma research, and food science .

Key applications include:

  • Aroma profiling: Detected in tea, irradiated meats, and poultry as a volatile flavor marker .
  • Organic synthesis: Serves as a building block for Michael adducts and indoline derivatives .
  • Olfactory studies: Binds to sensory receptors, aiding in understanding odor perception mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentanal can be synthesized through several methods. One common method involves the cross-aldol condensation reaction of this compound with propanal to form 2,4-dimethylhept-2-enal . Another method includes the oxidation of this compound with azidotrimethylsilane and chromic anhydride in dichloromethane .

Industrial Production Methods: In industrial settings, this compound is produced through controlled chemical reactions that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize production efficiency and minimize by-products.

Chemical Reactions Analysis

Aldol Condensation

Aldol condensation reactions are significant for forming larger carbon chains from smaller aldehydes. In the case of 2-methylpentanal, it can undergo self-condensation or cross-condensation with other aldehydes like propanal:

  • Self-Condensation : The reaction can produce larger aldehydes or ketones through the formation of β-hydroxy aldehydes, which may dehydrate to yield α,β-unsaturated carbonyl compounds.

Reduction Reactions

This compound can be reduced to form corresponding alcohols or other derivatives:

  • Reduction to Alcohol : The reduction of this compound using reducing agents such as lithium aluminum hydride or sodium borohydride yields 2-methylpentanol.

Oxidation Reactions

Being an aldehyde, this compound can be oxidized to form carboxylic acids:

  • Oxidation to Carboxylic Acid : Oxidative conditions (e.g., using potassium permanganate or chromic acid) will convert this compound into 2-methylpentanoic acid.

Photochemical Reactions

Recent studies have explored the photochemical behavior of this compound, particularly its degradation in atmospheric conditions:

  • Photolysis : Under UV light exposure, this compound can undergo photolysis, leading to various secondary products that may impact air quality. The reaction kinetics and products formed during this process have been analyzed using advanced spectroscopic techniques .

Kinetics of Reactions

The kinetics of reactions involving this compound are influenced by environmental factors such as temperature and concentration. For example, studies have shown that the reaction rates with hydroxyl radicals and chlorine atoms vary significantly based on these parameters, affecting its atmospheric lifetime and reactivity .

Kinetic Data for Atmospheric Reactions

Reaction TypeRate Coefficient (s⁻¹)Temperature Range (K)
Reaction with OH radicalsEstimated ~10510^{-5}263 - 353
Reaction with Cl atomsRelative kinetic method usedRoom Temperature

Scientific Research Applications

Flavoring and Fragrance Industry

2-Methylpentanal is primarily utilized as a flavoring agent and fragrance component. Its ethereal odor and vegetable-like flavor make it suitable for various applications in the food industry.

  • Flavor Profile : It imparts a sweet, fruity aroma that is desirable in many food products. The compound is often used to enhance the sensory attributes of baked goods, beverages, and confectionery items .
  • Production Methods : The compound can be synthesized through various chemical reactions, including the oxidation of 2-methylpentanol or through aldol condensation reactions involving propionaldehyde .

Table 1: Applications in Flavoring and Fragrance

Application TypeDescriptionExamples
FlavoringUsed in food products to enhance tasteBaked goods, beverages
FragranceComponent in perfumes and scentsPersonal care products

Atmospheric Chemistry

Recent studies have investigated the atmospheric impact of this compound emissions. Its photochemical behavior plays a significant role in the formation of secondary pollutants.

  • Photolysis and Kinetics : this compound undergoes photolysis when exposed to UV radiation, leading to the formation of secondary organic aerosols (SOAs). The kinetics of its reactions with hydroxyl radicals (OH) and chlorine (Cl) have been studied to understand its atmospheric lifetime and reactivity under different environmental conditions .
  • Environmental Impact : The compound's emissions contribute to air quality issues, particularly in urban areas where it can react with other pollutants to form harmful byproducts. Understanding its behavior helps in modeling air quality and developing mitigation strategies .

Table 2: Atmospheric Behavior of this compound

ParameterValue/Description
Photolysis RateEstimated using UV absorption cross sections
Reaction with OHMonitored using pulsed laser photolysis
Reaction with ClStudied using relative kinetic methods
Atmospheric LifetimeVaries by location, season, and time of day

Industrial Applications

Beyond flavoring and atmospheric chemistry, this compound finds applications in industrial processes.

  • Rubber Manufacturing : It is used as an intermediate in the production of rubber compounds. Its chemical properties facilitate the synthesis of various rubber formulations .
  • Chemical Synthesis : The compound serves as a building block for synthesizing other chemicals, including pharmaceuticals and agrochemicals. Its reactivity allows for modifications that lead to more complex structures .

Table 3: Industrial Applications

IndustryApplicationDescription
Rubber ProductionIntermediate for rubber compoundsEnhances properties of rubber
Chemical SynthesisBuilding block for various chemicalsUsed in pharmaceuticals/agrochemicals

Case Study 1: Flavor Enhancement in Baked Goods

A study conducted on the use of this compound in bakery products demonstrated its effectiveness in enhancing flavor profiles without altering the product's overall sensory attributes. The compound was added at varying concentrations to assess consumer preference.

Case Study 2: Atmospheric Impact Assessment

Research on the tropospheric fate of this compound revealed that under specific conditions, its photolysis could significantly contribute to SOA formation. This study utilized advanced spectroscopic techniques to monitor reaction kinetics and product formation.

Mechanism of Action

2-Methylpentanal exerts its effects primarily through its interaction with olfactory receptors. The compound binds to specific sensory receptors in the olfactory system, leading to the perception of its characteristic odor . As an aldehyde, it is highly reactive and participates in various chemical reactions, making it a valuable building block in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Aldehydes

Structural Analogues

The following aldehydes share functional or structural similarities with 2-methylpentanal:

Compound Formula Structure Key Features
This compound C₆H₁₂O Branched (methyl at C2) Pungent, fruity aroma; α-H present
Hexanal C₆H₁₂O Straight-chain Green, grassy odor; common in oxidized fats
Pentanal C₅H₁₀O Straight-chain Malty aroma; shorter chain
(E)-2-Hexenal C₆H₁₀O Unsaturated (trans) Leafy, apple-like odor
3-Methylpentanal C₆H₁₂O Branched (methyl at C3) Similar reactivity; isomer of this compound

Physical and Chemical Properties

Property This compound Hexanal Pentanal (E)-2-Hexenal
Molecular Weight 100.16 g/mol 100.16 g/mol 86.13 g/mol 98.14 g/mol
Boiling Point ~125–130°C (estimated) 131°C 103°C 150°C
Odor Profile Fruity, pungent Grassy, green Malty Leafy, apple
α-Hydrogen Yes (enables aldol condensation) Yes Yes No (no α-H due to unsaturation)

Notes:

  • Branching effects : The methyl group in this compound lowers its boiling point compared to straight-chain hexanal .
  • Reactivity : this compound undergoes aldol condensation due to α-hydrogens, yielding β-hydroxyaldehydes . Unsaturated aldehydes like (E)-2-hexenal lack α-H and exhibit different reactivity.

Aldol Condensation

  • This compound : Forms β-hydroxyaldehyde derivatives (e.g., 3-hydroxy-2,4-dimethyl-2-propylheptanal) under basic conditions .
  • Hexanal/Pentanal : Produce linear aldol adducts, useful in fragrance synthesis.

Oxidation and Stability

  • This compound is prone to oxidation, forming carboxylic acids. Irradiation in meats increases its concentration, likely via lipid peroxidation .
  • Hexanal oxidizes to hexanoic acid, contributing to rancid odors in foods .

Biological Activity

2-Methylpentanal, a six-carbon aldehyde with the molecular formula C6_6H12_{12}O, is an organic compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals, flavoring, and environmental science. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicological profiles, and environmental interactions.

This compound is characterized by its colorless liquid form and distinct odor. It is less dense than water and soluble in organic solvents. Its structure features a branched chain, which contributes to its reactivity and interactions with biological systems.

Pharmacological Effects

Recent studies have highlighted the pharmacological potential of this compound derivatives. For instance, research involving synthesized Michael adducts derived from this compound demonstrated significant activity against cyclooxygenases (COX-1 and COX-2), which are key enzymes in inflammation pathways. One compound showed COX-2 inhibition with an IC50_{50} value of 5.79 μM, indicating potential as an anti-inflammatory agent .

Table 1: Biological Activity of this compound Derivatives

CompoundTarget EnzymeIC50_{50} (μM)Selectivity Index
Compound 4COX-11281.94
Compound 11COX-25.797.96

These findings suggest that certain derivatives of this compound could serve as lead compounds in developing new analgesics or anti-inflammatory drugs.

Toxicological Profile

The toxicological evaluation of this compound indicates that it exhibits low acute toxicity levels. The Joint FAO/WHO Expert Committee on Food Additives has reviewed its safety for use as a food additive and found it acceptable within specified limits . However, further studies are necessary to establish comprehensive safety profiles across various exposure scenarios.

Case Study: Toxicity Assessment
In a controlled study examining the effects of this compound exposure on laboratory animals, no significant adverse effects were observed at low concentrations. Higher concentrations did lead to mild irritation but were not lethal . This suggests that while caution is warranted, the compound may be safe for specific applications.

Photochemical Behavior

The atmospheric fate of this compound has been studied extensively to understand its environmental impact. Under UV light exposure, it undergoes photolysis, leading to the formation of secondary pollutants. The photolysis rate coefficient was determined through kinetic studies, revealing that its degradation products can contribute to air quality issues in urban environments .

Table 2: Photochemical Properties of this compound

ParameterValue
UV Absorption Cross Section (220-360 nm)Variable (specific values not provided)
Estimated Lifetime (urban atmosphere)Depends on conditions (mid-latitude inland vs coastal)

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis routes for 2-Methylpentanal, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis of this compound (C₆H₁₂O) typically involves oxidation of 2-methylpentanol or hydroformylation of pentene derivatives. Key parameters include catalyst selection (e.g., palladium or chromium-based catalysts), temperature control (80–120°C), and inert gas environments to prevent oxidation side reactions. Purification via fractional distillation under reduced pressure (40–60 mmHg) is critical to isolate the aldehyde from intermediates. Monitor yields using gas chromatography (GC) with flame ionization detection .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) is essential for identifying the aldehyde proton (δ 9.5–10.0 ppm) and methyl branching (δ 0.9–1.2 ppm). Infrared (IR) spectroscopy confirms the C=O stretch (~1720 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) with electron ionization (70 eV) provides fragmentation patterns (e.g., m/z 100 [M⁺], m/z 58 [C₃H₆O⁺]). Report retention indices and spectral matches against NIST or PubChem databases .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Prioritize dermal and inhalation protection due to its irritant properties (R36/37/38). Use fume hoods for volatile handling and nitrile gloves to prevent permeation. Acute toxicity studies in rodents suggest an LD₅₀ of 1.2–2.5 g/kg (oral), requiring strict exposure limits (<10 ppm). Store under nitrogen to prevent autoxidation and monitor for peroxide formation .

Advanced Research Questions

Q. How can in vivo studies be designed to elucidate species-specific metabolic pathways of this compound?

  • Methodological Answer : Use isotope-labeled ¹³C-2-Methylpentanal in Sprague-Dawley rats and C57BL/6 mice to track hepatic metabolism. Collect plasma and urine samples at timed intervals (0–48 hrs) for LC-MS/MS analysis. Compare cytochrome P450 (CYP2E1) activity across species using liver microsomes. Include negative controls (e.g., CYP inhibitors) to confirm metabolic pathways .

Q. What experimental strategies resolve contradictions between in vitro genotoxicity and in vivo carcinogenicity data for this compound?

  • Methodological Answer : Conduct Ames tests (OECD 471) with S9 metabolic activation to assess mutagenicity. Pair with comet assays (OECD 489) in human hepatoma (HepG2) cells. For in vivo validation, perform 28-day OECD 407 toxicity studies in rats, examining hepatic glutathione depletion and 8-OHdG DNA adducts. Statistical meta-analysis of dose-response curves (PROAST software) can reconcile discrepancies .

Q. Which computational models best predict the atmospheric reactivity of this compound with ozone and hydroxyl radicals?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate reaction enthalpies and transition states. Validate with smog chamber experiments under controlled NOx conditions (0.1–1 ppm). Use Master Chemical Mechanism (MCM v3.3) to simulate secondary organic aerosol (SOA) formation. Compare predicted vs. observed reaction rates using pseudo-first-order kinetics .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s renal toxicity in existing literature?

  • Methodological Answer : Systematically review study designs for exposure routes (oral vs. inhalation), duration (acute vs. subchronic), and biomarker selection (e.g., Kim-1 vs. BUN). Replicate key studies under Good Laboratory Practice (GLP) conditions, using Wistar rats and standardized dosing (OECD 423). Apply Hill’s criteria for causality to differentiate artifact (e.g., solvent effects) from true nephrotoxicity .

Properties

IUPAC Name

2-methylpentanal
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InChI

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3
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InChI Key

FTZILAQGHINQQR-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)C=O
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Molecular Formula

C6H12O
Record name ALPHA-METHYLVALERALDEHYDE
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DSSTOX Substance ID

DTXSID9021978
Record name 2-Methylpentanal
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Molecular Weight

100.16 g/mol
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Physical Description

Alpha-methylvaleraldehyde appears as a colorless liquid. Less dense than water. Used to make rubber and artificial flavorings., Colorless liquid; [HSDB], colourless to pale yellow liquid
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Boiling Point

117 °C
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Flash Point

68 °F (NFPA, 2010), 20 °C, 68 °F (20 °C) (OPEN CUP)
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Solubility

Sol in water, ether, acetone, slightly sol in carbon tetrachloride., Water solubility = 0.42% wt at 25 °C, 4.2 mg/mL at 25 °C
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Density

0.8092, 0.805-0.811
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Vapor Pressure

17.9 [mmHg]
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Color/Form

COLORLESS LIQUID

CAS No.

123-15-9, 73513-30-1
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Melting Point

FP: -100 °C
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Synthesis routes and methods

Procedure details

Using the method described in Example 1(b), one part per hour of a 72 percent strength by weight aqueous solution of 2-methyl-2-propyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.36 part of 2-methyl-2-propyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 89.5 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylpentanal and 2-methyl-2-propyl-3-hydroxypropanal, 2-methyl-2-propyl-propane-1,3-diol, of boiling point 112°-113° C./5 mbar (melting point 58°-60° C.), is obtained in an amount corresponding to 0.6967 part per hour. This is equivalent to a yield of 95.3% of theory, based on starting material.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methylpentanal
2-Methylpentanal
2-Methylpentanal
2-Methylpentanal
2-Methylpentanal
2-Methylpentanal

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